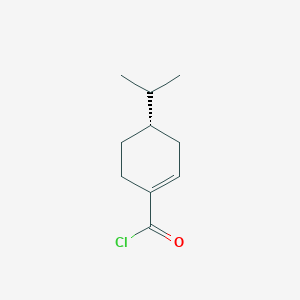
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the reaction of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Remove the solvent under reduced pressure to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Diols: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules and drug candidates.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid: The precursor in the synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride.
Cyclohex-1-ene-1-carbonyl chloride: Lacks the propan-2-yl group, leading to different reactivity and applications.
(4S)-4-(Propan-2-yl)cyclohexanone: Contains a ketone group instead of a carbonyl chloride group, resulting in different chemical properties.
Uniqueness
This compound is unique due to the combination of the cyclohexene ring, propan-2-yl group, and carbonyl chloride group
Propiedades
Número CAS |
72233-48-8 |
|---|---|
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-ylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
QTMYGJOOUQNOBQ-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)[C@H]1CCC(=CC1)C(=O)Cl |
SMILES canónico |
CC(C)C1CCC(=CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
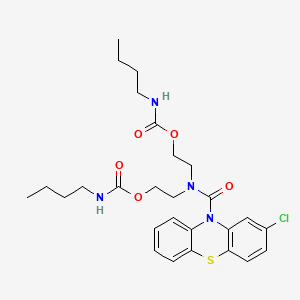

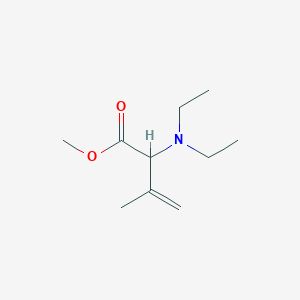


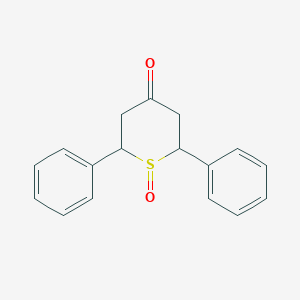

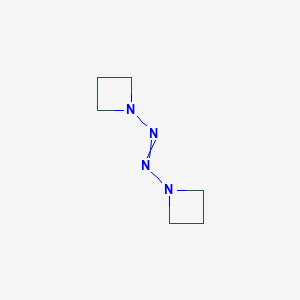

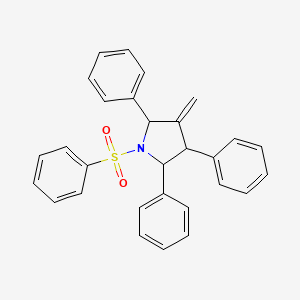


![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
